4-Methyl-2-[(propylamino)methyl]phenol
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Overview
Description
4-Methyl-2-[(propylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, characterized by the presence of a methyl group at the 4-position and a propylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(propylamino)methyl]phenol typically involves the alkylation of 4-methylphenol (p-cresol) with a propylamine derivative. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, making it more nucleophilic. The reaction can be represented as follows:
[ \text{4-Methylphenol} + \text{Propylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(propylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-Methyl-2-[(propylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(propylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the propylamino group can enhance its solubility and bioavailability. The compound may exert its effects through pathways involving oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, with a simpler structure and different reactivity.
4-Methylphenol (p-Cresol): Lacks the propylamino group, leading to different chemical and biological properties.
2-Propyl-4-methylphenol: Similar structure but with different substitution patterns.
Uniqueness
4-Methyl-2-[(propylamino)methyl]phenol is unique due to the presence of both a methyl and a propylamino group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-methyl-2-(propylaminomethyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-3-6-12-8-10-7-9(2)4-5-11(10)13/h4-5,7,12-13H,3,6,8H2,1-2H3 |
InChI Key |
NLDCPSNPNXMIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
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